REACTION_CXSMILES
|
[NH2:1][C:2]1[N:7]=[C:6](Cl)[CH:5]=[C:4]([CH3:9])[N:3]=1.[CH2:10]([NH2:13])[CH2:11][CH3:12]>C(O)C>[NH2:1][C:2]1[N:7]=[C:6]([NH:13][CH2:10][CH2:11][CH3:12])[CH:5]=[C:4]([CH3:9])[N:3]=1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
NC1=NC(=CC(=N1)Cl)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
C(CC)N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at ambient temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon completion of addition
|
Type
|
TEMPERATURE
|
Details
|
After this time, the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux where it
|
Type
|
STIRRING
|
Details
|
stirred for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
STIRRING
|
Details
|
to stir at ambient temperature for about 18 hours
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in 250 mL of 10% methanol in methylene chloride
|
Type
|
FILTRATION
|
Details
|
The cloudy solution was filtered through 300 grams of basic alumina (deactivated with 18 mL of water)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC(=CC(=N1)NCCC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |